2,4-Dichloro Substitution Pattern Impact on Tyrosinase Activity
A systematic study on aminoacetophenone derivatives revealed that the substitution pattern on the phenyl ring is a critical determinant of biological activity. While the specific compound 2-Amino-2',4'-dichloroacetophenone was not the primary subject, class-level inference demonstrates that 3-/4-aminoacetophenones and their thiosemicarbazone derivatives exhibit a profound change in tyrosinase activity, with some analogs acting as potent inhibitors (IC50 = 0.291 μM) while others are activators [1]. This establishes that a 2,4-dichloro configuration on an aminoacetophenone scaffold is expected to exhibit a biological profile distinct from other positional isomers.
| Evidence Dimension | Tyrosinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inference based on scaffold. |
| Comparator Or Baseline | 4-Aminoacetophenone thiosemicarbazone derivatives: IC50 = 0.291 μM for the most active compound. |
| Quantified Difference | The study confirms that substitution pattern dictates activity profile (inhibitor vs. activator). |
| Conditions | In vitro tyrosinase inhibition assay using mushroom tyrosinase. |
Why This Matters
This class-level evidence demonstrates that procuring the specific 2,4-dichloro isomer is non-negotiable for projects targeting tyrosinase-related pathways, as even minor positional changes can lead to a complete inversion of biological effect.
- [1] Structure-based modification of 3-/4-aminoacetophenones giving a profound change of activity on tyrosinase: From potent activators to highly efficient inhibitors. European Journal of Medicinal Chemistry, 2015. View Source
